N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide
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Overview
Description
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzamide core substituted with a 2,5-dimethoxyphenyl group and a morpholine-4-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzamide with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Morpholine-4-sulfonyl Group: The morpholine-4-sulfonyl group can be introduced by reacting the intermediate product with morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-benzamide: shares structural similarities with other benzamide derivatives and sulfonyl-containing compounds.
This compound: can be compared to compounds like N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-aniline and N-(2,5-Dimethoxy-phenyl)-4-(morpholine-4-sulfonyl)-phenol.
Uniqueness
This compound: is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
This compound: exhibits unique properties that make it valuable for specific research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-25-15-5-8-18(26-2)17(13-15)20-19(22)14-3-6-16(7-4-14)28(23,24)21-9-11-27-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAEXWSQKNKKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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